Tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
Tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- Tert-butyl 4-((1E)-3-methoxy-3-oxo-prop-1-en-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of the piperidine and pyridazinone moieties. This structure provides distinct chemical properties and potential biological activities that are not found in other related compounds .
Properties
IUPAC Name |
tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-20(2,3)26-19(25)22-13-11-16(12-14-22)23-18(24)10-9-17(21-23)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPKJAMCNFKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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